![molecular formula C13H13NO2 B8022730 Isoquinolin-6-YL-acetic acid ethyl ester](/img/structure/B8022730.png)
Isoquinolin-6-YL-acetic acid ethyl ester
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Overview
Description
Isoquinolin-6-YL-acetic acid ethyl ester is a chemical compound that is often used for pharmaceutical testing . It is a pale-yellow to yellow-brown sticky oil to semi-solid . The CAS Number for this compound is 1000545-64-1 .
Molecular Structure Analysis
The molecular formula of Isoquinolin-6-YL-acetic acid ethyl ester is C13H13NO2 . The molecular weight is 215.25 . The InChI key for this compound is QBBKZWYMVFEWSI-UHFFFAOYSA-N .Scientific Research Applications
Pharmaceutical Research
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .
Synthesis of New Drugs
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This is because isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products .
Dyes Industry
Isoquinoline derivatives and isoquinolinium salts have applications in the dyes industry . Their synthesis is likely to attract increasing attention of organic, bio and medicinal chemists .
Liver X Receptors Agonists
Phenyl acetic acid-based quinolones, which are structurally similar to Isoquinolin-6-YL-acetic acid ethyl ester, have been developed as agonists at liver X receptors . They have shown good binding affinity for LXRb and LXRa receptors .
HMG-CoA Reductase Inhibitors
Some 4-thiophenyl quinolones, again structurally similar to Isoquinolin-6-YL-acetic acid ethyl ester, have been developed as HMG-CoA reductase inhibitors . These are useful as hypocholesterolemic agents .
Pharmaceutical Testing
“Isoquinolin-6-YL-acetic acid ethyl ester” is used for pharmaceutical testing . High-quality reference standards are required for accurate results .
Mechanism of Action
Target of Action
Isoquinolin-6-YL-acetic acid ethyl ester is a derivative of quinoline, a heterocyclic compound . Quinoline and its derivatives are known to possess several pharmacological activities and are used in the development of new drugs . .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They form salts with acids and exhibit reactions similar to benzene and pyridine
Biochemical Pathways
Quinoline derivatives are known to affect a broad range of biological activities . They are present in many compounds exhibiting antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities , suggesting that Isoquinolin-6-YL-acetic acid ethyl ester may have similar effects.
properties
IUPAC Name |
ethyl 2-isoquinolin-6-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-3-4-12-9-14-6-5-11(12)7-10/h3-7,9H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIOBLOQORNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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